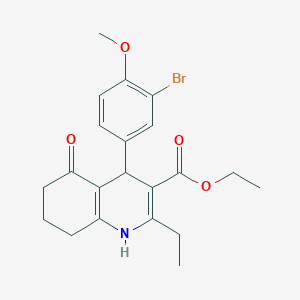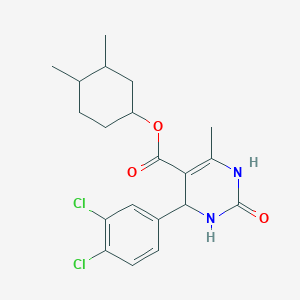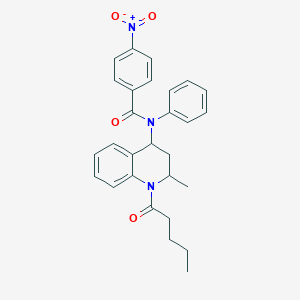
7-isopentyl-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-isopentyl-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as 8-oxoguanosine and is a purine nucleoside derivative. The unique structure of 8-oxoguanosine allows it to interact with various biological molecules, making it an attractive compound for scientific research.
Mechanism of Action
The mechanism of action of 8-oxoguanosine is not fully understood, but it is believed to interact with various biological molecules, including DNA, RNA, and proteins. It has been shown to form stable base pairs with cytosine, leading to mutations in DNA. Additionally, it can be incorporated into RNA, leading to changes in protein expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-oxoguanosine are diverse and depend on the specific biological molecule it interacts with. It has been shown to have antioxidant properties, protecting cells from oxidative stress. Additionally, it has been found to play a role in DNA repair mechanisms, making it an attractive target for cancer research.
Advantages and Limitations for Lab Experiments
The advantages of using 8-oxoguanosine in lab experiments include its unique structure, which allows it to interact with various biological molecules. Additionally, its potential applications in the field of medicine make it an attractive target for research. However, the limitations of using 8-oxoguanosine include its potential mutagenic properties, which can lead to DNA damage.
Future Directions
There are several future directions for research on 8-oxoguanosine. One potential area of research is its role in cancer development and treatment. Additionally, its potential applications in the field of regenerative medicine are also being explored. Further research is needed to fully understand the mechanism of action of 8-oxoguanosine and its potential applications in the field of medicine.
In conclusion, 8-oxoguanosine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its unique structure allows it to interact with various biological molecules, making it an attractive compound for research. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential applications in the field of medicine.
Synthesis Methods
The synthesis of 8-oxoguanosine can be achieved through several methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of guanosine with hydrogen peroxide or potassium permanganate in the presence of a catalyst. Enzymatic synthesis, on the other hand, involves the use of enzymes such as guanine oxidase or xanthine oxidase to convert guanine to 8-oxoguanine, which is then converted to 8-oxoguanosine by the addition of a ribose group.
Scientific Research Applications
8-oxoguanosine has been extensively studied for its potential applications in the field of medicine. It has been shown to have antioxidant properties and can protect cells from oxidative stress. Additionally, it has been found to play a role in DNA repair mechanisms, making it an attractive target for cancer research.
properties
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-(2-oxopropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-8(2)5-6-18-10-11(15-14(18)22-7-9(3)19)17(4)13(21)16-12(10)20/h8H,5-7H2,1-4H3,(H,16,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWAZNGPIPXHKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCC(=O)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isopentyl-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetramethyl 6'-[(2-iodophenyl)carbonyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B400318.png)

![3-(4-Bromophenyl)acrylaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B400322.png)
![4-{2-[4,6-Di(4-morpholinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}-2-ethoxyphenyl 3-iodobenzoate](/img/structure/B400323.png)
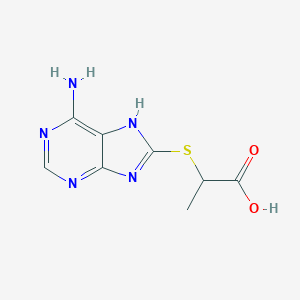

![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(4-fluorophenyl)ethanediamide](/img/structure/B400329.png)
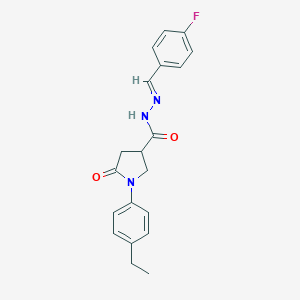
![N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2,5-dimethoxyphenyl)benzenesulfonamide](/img/structure/B400331.png)
![2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-mesityl-2-oxoacetamide](/img/structure/B400332.png)
![N~1~-[4-(dimethylamino)phenyl]-N~2~-dodecylethanediamide](/img/structure/B400333.png)
